![molecular formula C22H20N2O2S B5598362 2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)
2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrahydroisoquinoline derivatives are a class of compounds with significant interest due to their diverse pharmacological properties and applications in medicinal chemistry. They are synthesized through various methods, involving multicomponent reactions, catalyzed cyclizations, and modifications of existing isoquinoline frameworks.
Synthesis Analysis
Several methods have been developed for synthesizing tetrahydroisoquinoline derivatives. One approach involves the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine under specific conditions, leading to the selective formation of trans-tetrahydroisoquinoline carboxylic acids (M. Kandinska, I. Kozekov, M. Palamareva, 2006). Another example includes the use of Lewis acid catalysis in reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to produce pyrrolidine and tetrahydroquinoline derivatives (Jian-Mei Lu, Min Shi, 2007).
Molecular Structure Analysis
The molecular structures of tetrahydroisoquinoline derivatives are characterized using techniques such as X-ray crystallography, showing non-planar benzoylthiourea units and disordered tetrahydroquinoline rings in some compounds (Abdullah M. Asiri et al., 2011). Computational methods, including DFT calculations, are employed to investigate the electronic structures and predict properties of these molecules.
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives includes transformations such as the removal of pyrrolidine substituents through dehydrogenation (S. Mahboobi et al., 1994) and reactions with activated acetylenes to form pyrrolo[2,1-a]isoquinolines (I. Yavari, M. Piltan, L. Moradi, 2009).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, of tetrahydroisoquinoline derivatives can be inferred from their synthesis conditions and molecular structure. These properties are crucial for their application in medicinal chemistry and materials science.
Chemical Properties Analysis
Tetrahydroisoquinoline derivatives exhibit a variety of chemical properties, including photophysical behaviors and reactivity towards other organic molecules. Their electronic spectra and quantum-chemical simulations provide insights into their potential applications as dyes and in other chemical industries (O. Yelenich et al., 2016).
Scientific Research Applications
Anticancer Applications
One major area of research has focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. These compounds, including various analogs of tetrahydroisoquinoline, have been evaluated for their in vitro anticancer activity against several breast cancer cell lines. The modifications on the phenyl ring of the tetrahydroisoquinoline moiety have shown potent cytotoxicity, indicating their promise as safer anticancer drugs. The study by Redda, Gangapuram, and Ardley (2010) exemplifies this research direction, highlighting the synthesis of these compounds and their evaluation against cancer cell lines with promising results (Redda, Gangapuram, & Ardley, 2010).
Applications in Organic Light-Emitting Diodes (OLEDs)
Another research area involves the use of cyclometalated iridium(III) complexes, where 1-phenylisoquinoline acts as a ligand, in organic light-emitting diodes (OLEDs). These complexes have been shown to possess highly efficient red phosphorescence, making them suitable for application in OLED technology. The study by Tsuboyama et al. (2003) demonstrates the synthesis and luminescence properties of such complexes, providing insights into their potential use in high-efficiency OLED devices (Tsuboyama et al., 2003).
Synthesis of Novel Compounds with Biological Activities
Research has also focused on the synthesis of new compounds with potential biological activities, such as anticonvulsant and antibacterial effects. For example, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized and evaluated for their anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Studies like the one conducted by Ohkubo et al. (1996) suggest that modifications of the tetrahydroisoquinoline and related scaffolds could lead to significant biological activities, including anticonvulsant effects (Ohkubo et al., 1996).
properties
IUPAC Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(pyridin-2-ylsulfanylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-20-14-24(13-18-5-1-2-6-19(18)20)22(26)17-10-8-16(9-11-17)15-27-21-7-3-4-12-23-21/h1-12,20,25H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKOBGRDQICMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)CSC4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.